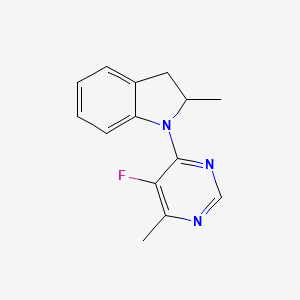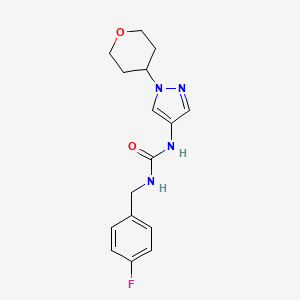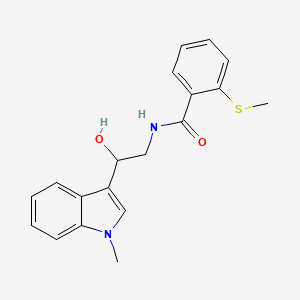
1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and potential therapeutic applications. Purine derivatives are known for their diverse range of biological activities, including anti-inflammatory and psychoactive effects.
Synthesis Analysis
The synthesis of purine derivatives often involves the construction of the purine ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of substituted pyrimidopurinediones has been reported to show antiinflammatory activity, as seen in the study of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Purine derivatives can exhibit a variety of molecular interactions that contribute to their stability and biological activity. For example, a quantitative investigation of intermolecular interactions in a xanthine derivative revealed an anisotropic distribution of interaction energies, which could have implications for the design of new materials . The molecular structure of purine derivatives is often characterized by spectroscopic methods, such as UV-Visible and infrared spectroscopy, as well as by elemental analysis .
Chemical Reactions Analysis
Purine derivatives can undergo a range of chemical reactions, including coordination with metal ions. For example, mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione have been synthesized, demonstrating the ability of these molecules to act as ligands . Additionally, the reactivity of purine derivatives with amino acids has been explored, as seen in the use of a dipyrazolopyrazine dione derivative as a labelling reagent for liquid chromatographic analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be studied through various analytical techniques, including magnetic susceptibility and conductivity measurements, which provide insight into the electronic properties of the compounds . The solubility, melting points, and stability of these compounds are also important characteristics that can affect their biological activity and potential as therapeutic agents.
Scientific Research Applications
Bronchodilatory and Antiallergic Applications
- Research on theophylline derivatives, a class of methylated purines, highlights their potential in treating conditions like exercise-induced bronchospasm. The investigational drug (dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione showed effectiveness as a bronchodilator and antiallergic compound in clinical studies, indicating potential therapeutic applications in asthma and allergy treatments (Cho Yw et al., 1981).
Role in Metabolic Pathways and Disease
- Studies on methylated purines in urinary stones have found that methylxanthines, which are dietary components, could be involved in the pathogenesis of urolithiasis. The research suggests that even at concentrations below their saturation limits, urinary purines may co-precipitate in samples supersaturated with uric acid, contributing to urinary stone formation (K. Safranow & Z. Machoy, 2005).
Toxicological and Environmental Health Research
- The metabolic activation of dimethylnitrosamine to a strong methylating agent resulting in the methylation of liver DNA at both the 7- and O6 positions of guanine indicates potential pathways for carcinogenesis and the importance of methylated purines in toxicological studies (D. Herron & R. C. Shank, 1980).
Neuroprotective Effects
- The neuroprotective effects of caffeine and its potential mechanism through A2A adenosine receptor inactivation in a model of Parkinson's disease highlight the role of methylated purines (caffeine is a methylated xanthine) in neuropharmacology and the development of therapeutic strategies for neurodegenerative diseases (J. Chen et al., 2001).
properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URASIJOSVZWXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)



![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)